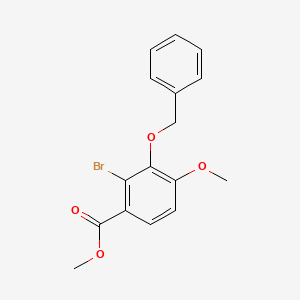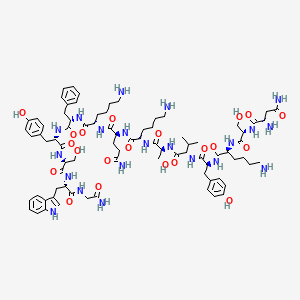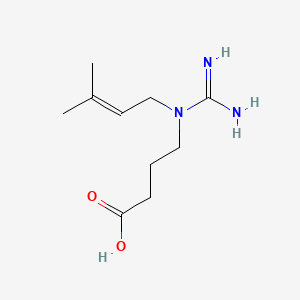
Complanatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complanatin is a natural product found in Astragalus complanatus with data available.
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
Complanadines A and B, related to Complanatin, have shown significant activity in promoting nerve growth factor (NGF) production from human glial cells. This activity positions these compounds as potential leads for treating neurodegenerative diseases like Alzheimer’s and as adjuvants in nerve cell regeneration, such as in spinal cord injury treatment (Newton et al., 2013).
Pain Management and Neurotrophic Activity
Complanadine A functions as a selective agonist for the Mas-related G protein-coupled receptor X2 (MrgprX2), a receptor highly expressed in neurons. The activation of MrgprX2 by Complanadine A may offer a new approach to pain management, particularly in treating persistent pain. This agonistic activity also underscores Complanadine A's potential as a chemical probe for exploring physiological functions related to pain and neurotrophic activities (Johnson & Siegel, 2014).
Synthetic Approaches for Neurotrophic Factor Induction
Research has been conducted to synthesize Complanadine A due to its promise in regenerative science, especially in promoting neuronal growth by inducing growth factors from glial cells. The synthesis of Complanadine A and its derivatives is crucial for laboratory access and further study of its properties (Yuan, Chang, & Siegel, 2013).
Pharmacokinetics and Metabolic Studies
Complanatuside, another related compound, has undergone metabolic and pharmacokinetic studies. Its major metabolic pathways, such as glucuronidation and sulfonation, have been identified in vivo. Understanding the pharmacokinetic characteristics of Complanatuside and its metabolites provides insights into its bioavailability and potential therapeutic applications (Yao et al., 2018).
Propiedades
Número CAS |
142287-95-4 |
|---|---|
Nombre del producto |
Complanatin |
Fórmula molecular |
C10H19N3O2 |
Peso molecular |
213.281 |
Nombre IUPAC |
4-[carbamimidoyl(3-methylbut-2-enyl)amino]butanoic acid |
InChI |
InChI=1S/C10H19N3O2/c1-8(2)5-7-13(10(11)12)6-3-4-9(14)15/h5H,3-4,6-7H2,1-2H3,(H3,11,12)(H,14,15) |
Clave InChI |
ILBQBCDZPWYQPS-UHFFFAOYSA-N |
SMILES |
CC(=CCN(CCCC(=O)O)C(=N)N)C |
Sinónimos |
complanatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)
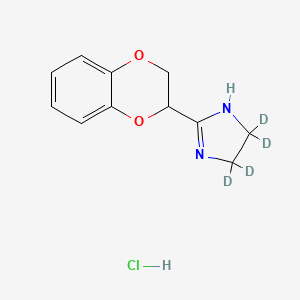
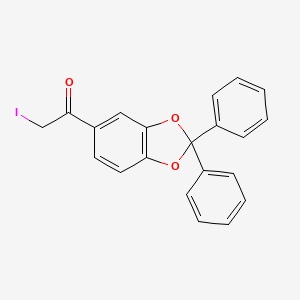


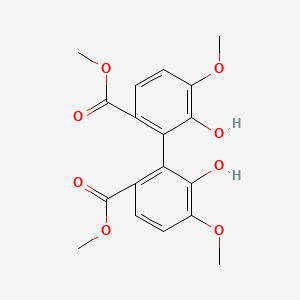
![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)
